REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:17][CH:16](C(O)=O)[CH2:15]2)=[CH:10][CH:9]=1.[Si](C=[N+]=[N-])(C)(C)C.Cl.[O:29]1CCCC1>CN(C=O)C.ClCCl.C(N(CC)CC)C.FC(F)(F)C([O-])=O.[Ag+].O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:17][CH:16]([CH2:2][C:1]([OH:5])=[O:29])[CH2:15]2)=[CH:12][CH:13]=1 |f:8.9|
|
Name
|
diazonium
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
silver trifluoroacetate
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
5,541,343 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred for 1 h at 25° C. the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (300 mL)
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 10 min at 0° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3)
|
Type
|
CUSTOM
|
Details
|
This resulted in 28.0 g (67%) of 2-[3-(4-bromophenyl)cyclobutyl]-2-oxoethane-1-diazonium as a yellow solid
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |